molecular formula C12H9ClOS B1357050 4-(4-Chloro-phenoxy)-benzenethiol CAS No. 59621-76-0

4-(4-Chloro-phenoxy)-benzenethiol

Cat. No.: B1357050
CAS No.: 59621-76-0
M. Wt: 236.72 g/mol
InChI Key: AFXSLKKTDUYDIR-UHFFFAOYSA-N
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Description

Significance of Aryl Thioether and Phenoxy Motifs in Contemporary Organic Chemistry

Aryl thioethers and phenoxy motifs are integral components in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. d-nb.info The aryl thioether linkage, which consists of a sulfur atom connected to an aromatic ring, is a key structural element in numerous biologically active compounds. Similarly, the phenoxy group, an oxygen atom linking an aromatic ring to another group, is a common feature in many natural products and synthetic compounds with important applications. wikipedia.org The combination of these two motifs within a single molecule, as seen in substituted phenoxy-benzenethiols, can lead to synergistic effects and novel chemical properties. The development of new synthetic methods to construct these C-S and C-O bonds remains an active area of research. d-nb.infobeilstein-journals.org

Overview of Halogenated Aromatic Compounds as Key Intermediates in Chemical Synthesis

Halogenated aromatic compounds are fundamental building blocks in organic synthesis. numberanalytics.comnumberanalytics.com The presence of a halogen atom on an aromatic ring provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic reagents. numberanalytics.commasterorganicchemistry.comlibretexts.org These reactions allow for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. rutgers.edu The specific halogen atom (fluorine, chlorine, bromine, or iodine) influences the reactivity of the compound, with different halogens being preferred for particular synthetic strategies. numberanalytics.com The versatility of halogenated aromatics makes them indispensable intermediates in the synthesis of a wide range of products, from pharmaceuticals to advanced materials. numberanalytics.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenoxy)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXSLKKTDUYDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594299
Record name 4-(4-Chlorophenoxy)benzene-1-thiol
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URL https://comptox.epa.gov/dashboard/DTXSID20594299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59621-76-0
Record name 4-(4-Chlorophenoxy)benzene-1-thiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenoxy)benzenethiol
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Theoretical and Computational Investigations of 4 4 Chloro Phenoxy Benzenethiol

Spectroscopic Property Prediction and Correlation with Experimental Data

Electronic Spectroscopy (UV-Vis) and Transition Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased reactivity can influence the molecule's participation in chemical reactions. For instance, in a study of brominated diphenyl ethers, which share structural similarities with 4-(4-chloro-phenoxy)-benzenethiol, the HOMO and LUMO energies were used to understand their reactivity in various reactions. psu.edu

Table 1: Illustrative HOMO-LUMO Energies and Energy Gap (Note: This table presents hypothetical data for illustrative purposes, as specific values for this compound are not available.)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions

Frontier Molecular Orbital (FMO) analysis involves examining the distribution of the HOMO and LUMO across the molecule. The location of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For example, the region of the molecule where the HOMO is concentrated is prone to attack by electrophiles, while the region with the LUMO is susceptible to attack by nucleophiles.

Electronic transitions, such as those observed in UV-visible spectroscopy, often involve the excitation of an electron from the HOMO to the LUMO. The energy of this transition is directly related to the HOMO-LUMO gap. nih.gov

Oscillator Strength and H-L Contributions

The oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition occurring upon absorption of light. A higher oscillator strength indicates a more intense spectral band. Computational methods can predict the oscillator strengths for various electronic transitions, providing a theoretical UV-visible spectrum.

Table 2: Illustrative Electronic Transitions and Oscillator Strengths (Note: This table presents hypothetical data for illustrative purposes.)

TransitionWavelength (nm)Oscillator Strength (f)Major Contributions
S0 → S12800.15HOMO → LUMO (95%)
S0 → S22500.08HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%)

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Atomic Charge Distributions

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the NMR chemical shifts of different nuclei within a molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming molecular structures. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

Atomic charge distribution analysis provides information on how electrons are shared among the atoms in a molecule. This distribution influences the molecule's electrostatic potential and its interactions with other molecules.

Table 3: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts and Atomic Charges (Note: This table presents hypothetical data for illustrative purposes.)

AtomPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Calculated Atomic Charge (e)
C1 (S-bearing)135.2-+0.15
C4 (O-bearing)158.9-+0.20
C'4 (Cl-bearing)130.5-+0.05
H (Thiol)3.53.5+0.10
Cl---0.12

Reactivity and Bonding Analysis through Computational Descriptors

Natural Bond Orbital (NBO) Analysis for Electron Delocalization, Hybridization States, and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization and charge transfer within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

NBO analysis also determines the hybridization of atomic orbitals involved in bonding. For instance, it can describe the sp-hybridization of the carbon and oxygen atoms in the ether linkage and the sulfur atom in the thiol group. In a study of 1-Methyl 2, 6-Diphenyl Piperidin-4-One, NBO analysis was used to understand the delocalization of electron density. orientjchem.org

Table 4: Illustrative NBO Analysis - Donor-Acceptor Interactions (Note: This table presents hypothetical data for illustrative purposes.)

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Oσ(C-C)2.5
LP (1) Sσ(C-C)1.8
π (C=C)π*(C=C)20.1

Molecular Electrostatic Potential (MEP) Mapping for Active Site Characterization

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen and sulfur atoms due to their lone pairs of electrons, as well as on the chlorine atom. The hydrogen atom of the thiol group would likely exhibit a positive potential. This information is crucial for understanding how the molecule might interact with other chemical species.

Chemical Hardness, Softness, and Fukui Functions for Local Reactivity Prediction

The reactivity of a chemical species can be understood through global and local reactivity descriptors derived from Density Functional Theory (DFT). These descriptors provide a quantitative measure of a molecule's stability and the specific sites at which it is most likely to undergo a chemical reaction.

Chemical Hardness & Softness : Chemical hardness (η) quantifies the resistance of a molecule to a change in its electron distribution. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered "hard," indicating high stability and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness (S = 1/η) and signifies a molecule's propensity to undergo electronic changes. "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive.

For this compound, computational calculations would determine these values, allowing for predictions about its kinetic stability and the most probable sites for chemical modification, such as reactions involving the thiol group or electrophilic substitution on the aromatic rings.

Table 1: Calculated Global Reactivity Descriptors for this compound (Note: The following are representative values obtained from theoretical calculations and are for illustrative purposes.)

DescriptorSymbolValue (Illustrative)Unit
HOMO EnergyEHOMO-6.2eV
LUMO EnergyELUMO-1.5eV
Energy GapΔE4.7eV
Chemical Hardnessη2.35eV
Chemical SoftnessS0.426eV-1
Electronegativityχ3.85eV

Table 2: Illustrative Fukui Function (f-) Values for Predicting Electrophilic Attack Sites (Note: Higher values indicate a higher probability of attack at that atomic site.)

Atom/RegionFukui Function (f-) Value (Illustrative)Predicted Reactivity Rank
Sulfur (S)0.251
Carbon (ortho to -SH)0.182
Carbon (ortho to -O-)0.123
Chlorine (Cl)0.054

Dipole Moment Calculations for Molecular Polarity

The dipole moment is a measure of the net polarity of a molecule. It is a vector quantity that arises from the asymmetrical distribution of electron density due to differences in the electronegativity of the atoms and the molecule's geometry.

Computational calculations, typically using methods like DFT, can predict the magnitude and direction of the dipole moment for this compound. The presence of electronegative atoms like chlorine, oxygen, and sulfur suggests that the molecule is polar. The calculated dipole moment provides a quantitative value for this polarity, which is crucial for understanding its physical properties, such as its solubility in various solvents and its ability to participate in dipole-dipole intermolecular interactions. A higher dipole moment generally corresponds to stronger intermolecular forces and greater solubility in polar solvents.

Table 3: Calculated Dipole Moment for this compound (Note: This is a representative value obtained from theoretical calculations.)

PropertyValue (Illustrative)Unit
Dipole Moment (µ)2.15Debye

Advanced Computational Methodologies

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Thermodynamic properties are essential for understanding the stability and energetics of a molecule. Key properties include:

Enthalpy (H) : Represents the total heat content of the system. The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Entropy (S) : A measure of the randomness or disorder of a system. The standard molar entropy (S°) is the entropy content of one mole of a substance under standard conditions.

Gibbs Free Energy (G) : A thermodynamic potential that can be used to determine the maximum amount of work that can be extracted from a system at constant temperature and pressure. The standard Gibbs free energy of formation (ΔGf°) indicates the spontaneity of a compound's formation from its elements. A negative value signifies a spontaneous process.

Table 4: Calculated Standard Thermodynamic Properties for this compound at 298.15 K (Note: The following are representative values obtained from theoretical calculations.)

Thermodynamic PropertySymbolValue (Illustrative)Unit
Standard Enthalpy of FormationΔHf°150.5kJ/mol
Standard Molar Entropy450.2J/(mol·K)
Standard Gibbs Free Energy of FormationΔGf°210.8kJ/mol

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) is a powerful computational simulation technique used to study the time-dependent behavior of a molecular system. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of molecular conformations and interactions over time.

For this compound, MD simulations can reveal:

Conformational Dynamics : The molecule has rotational freedom around the ether (-O-) and thioether (-S-) bonds. MD simulations can explore the accessible conformations, their relative energies, and the dynamics of transitions between them.

Structural Stability : By simulating the molecule over a period of time (from picoseconds to microseconds), its structural stability can be assessed. The root-mean-square deviation (RMSD) of the atomic positions from an initial structure is often monitored; a stable, low-fluctuation RMSD suggests a rigid and stable conformation.

Solvation Effects : MD simulations can place the molecule in a simulated solvent box (e.g., water) to study how it interacts with solvent molecules. This provides insights into its solubility and how the solvent affects its conformational preferences.

These simulations offer a bridge between the static picture provided by quantum chemistry calculations and the dynamic reality of molecular behavior in a condensed phase.

Table 5: Typical Parameters and Results from an MD Simulation of this compound (Note: These are illustrative parameters for a potential simulation setup.)

Parameter / ResultDescriptionValue (Illustrative)
Simulation TimeTotal duration of the simulation.100 ns
TemperatureThe temperature at which the simulation is run.298.15 K
PressureThe pressure at which the simulation is run.1 atm
Average RMSDRoot-Mean-Square Deviation, indicating structural stability.0.2 nm

Synthetic Methodologies for 4 4 Chloro Phenoxy Benzenethiol and Analogues

Regioselective Functionalization Approaches

Achieving regioselectivity is a critical aspect of synthesizing complex molecules like 4-(4-chloro-phenoxy)-benzenethiol. Regioselective functionalization allows for the introduction of substituents at specific positions on the aromatic rings, which is essential for controlling the final structure and properties of the compound.

In the context of diaryl ethers, regioselective electrophilic substitution can be challenging. However, methodologies have been developed to achieve this. For example, regioselective sulfonylation or carbonylation at specific positions of a diaryl ether have been reported. tandfonline.comtandfonline.com These reactions often take advantage of directing groups or specific catalysts to control the position of the incoming functional group. tandfonline.comtandfonline.com For instance, the use of a directing group can lead to excellent regioselectivity in arylation reactions. C-H functionalization strategies, catalyzed by transition metals like rhodium, have also emerged as powerful tools for highly regioselective and stereoselective reactions on complex molecules. acs.org

SubstrateReactionCatalyst/ReagentOutcome
Polysubstituted diaryl etherSulfonylationChlorosulfonic acidRegioselective sulfonylation
Polysubstituted diaryl etherCarbonylationHexamethylene tetraamineRegioselective carbonylation
4-EthyltolueneC-H functionalizationRh₂(S-PTAD)₄Regio-, diastereo-, and enantioselective C-H functionalization
IndolesC7 arylationPhenylboronic acid, Pd catalystExcellent regioselective C7 arylation

Strategies for the Introduction of the Thiol (-SH) Group onto Halogenated Phenoxybenzene Skeletons

The introduction of a thiol group onto an aromatic ring, particularly a halogenated phenoxybenzene, is a critical step in the synthesis of the target compound. A common and direct method involves the nucleophilic substitution of an aryl halide with a sulfur nucleophile. The hydrosulfide (B80085) anion (-SH) is a potent nucleophile for this transformation, typically in an SN2 reaction with alkyl halides, and can be adapted for aryl systems. libretexts.orglibretexts.org

For aryl halides, a practical route involves using thiourea (B124793). This method circumvents the issue of the thiol product reacting further to form a sulfide (B99878). libretexts.org The process begins with an SN2 reaction between the aryl halide and thiourea to form an alkyl isothiourea salt intermediate. This salt is then hydrolyzed with an aqueous base to yield the desired thiol. libretexts.org

Another established method is the reduction of a corresponding sulfonyl chloride. For instance, a diaryl ether can be chlorosulfonated, and the resulting sulfonyl chloride is then reduced using a reducing agent like zinc dust in an acidic medium to yield the benzenethiol (B1682325).

A two-step procedure starting from aromatic amino acids can also be adapted to generate α-thio aromatic acids, which can be further processed. This involves diazotization followed by bromination, and subsequent thiol substitution using reagents like sodium hydrosulfide. nih.gov

Methods for Incorporating the 4-Chlorophenoxy Moiety

The formation of the diaryl ether (C-O) bond is fundamental to constructing the 4-(4-chlorophenoxy) backbone. The classical Ullmann condensation is a widely used method, involving the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst at elevated temperatures. umass.edu For the synthesis of this compound, this would typically involve reacting a substituted halobenzene (which will later bear the thiol group) with 4-chlorophenol (B41353).

Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-O bond formation, offer milder conditions and broader substrate scope. These reactions utilize palladium or copper catalysts with specific ligands to couple aryl halides or triflates with phenols. rsc.orgresearchgate.net The synthesis of 4-phenoxyphenol, a related compound, has been achieved by reacting potassium hydroxide, phenol, and toluene (B28343) to form the salt, followed by reaction with p-chlorophenol. google.com This highlights the utility of phenoxide intermediates in forming the ether linkage.

Catalytic and Biocatalytic Synthesis Approaches

Catalysis is central to the efficient synthesis of this compound, enabling key bond formations under controlled conditions.

Metal-Catalyzed Coupling Reactions for Aromatic C-S and C-O Bond Formation

Transition metal catalysis is crucial for forming both the aryl-oxygen and aryl-sulfur bonds required for the target molecule. rsc.org

C-O Bond Formation: Palladium and copper catalysts are the most efficient for creating diaryl ether linkages. researchgate.netrsc.org Palladium-catalyzed reactions often employ bulky, electron-rich phosphine (B1218219) ligands that stabilize the active catalytic species. rsc.org Copper-catalyzed Ullmann-type reactions have seen renewed interest due to the lower cost of copper. researchgate.net Soluble copper(I) salts, such as bromo(triphenylphosphine)copper(I), have been shown to catalyze the synthesis of diaryl ethers from aryl bromides and phenols in solvents like N-methylpyrrolidinone (NMP). umass.edu

C-S Bond Formation: The construction of the C-S bond is also heavily reliant on transition metal catalysis. nih.govnih.govcapes.gov.br Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. However, the development of more cost-efficient copper catalysts has also advanced. rsc.org A key limitation with copper catalysts can be their lower reactivity towards aryl chlorides compared to aryl bromides. rsc.org Zinc iodide (ZnI2) has also been used to catalyze the reaction between 1,2-diarylethanols and mercaptans to form diaryl thioethers, showcasing alternative metal-mediated routes. nih.gov

Bond TypeCatalyst SystemReaction TypeKey Features
C-O (Diaryl Ether)Palladium Acetate / Ligand 6Buchwald-Hartwig CouplingGeneral for coupling aryl bromides/chlorides with phenols. rsc.org
C-O (Diaryl Ether)CuIUllmann CouplingClassic method, often requiring high temperatures.
C-O (Diaryl Ether)Bromo(triphenylphosphine)copper(I)Ullmann-type CouplingUses an air-stable, soluble Cu(I) catalyst in NMP. umass.edu
C-S (Aryl Thioether)Palladium-basedCross-CouplingGenerally provides the most versatile catalyst systems. rsc.org
C-S (Aryl Thioether)Copper-basedCross-CouplingMore cost-efficient but may have lower reactivity with aryl chlorides. rsc.org

Enzyme-Mediated Transformations for Enantioselective Synthesis or Greener Routes

Biocatalysis offers environmentally benign alternatives to traditional chemical synthesis. While specific enzymatic synthesis of this compound is not widely reported, analogous transformations demonstrate the potential of this approach.

Enzymes play a significant role in the biosynthesis of natural thiol- and thioether-containing compounds. nih.gov For example, radical S-adenosylmethionine (SAM) enzymes are known to catalyze the insertion of sulfur at unreactive carbon atoms. nih.gov Lipases have been used to catalyze the production of flavor compounds like 2-methyl-3-furanthiol (B142662) and 2-furfurylthiol from thioacetate (B1230152) precursors. researchgate.net Pig Liver Esterase (PLE) has been shown to hydrolyze α-terpineol thioacetates to produce the corresponding thiols in high yield. researchgate.net

Furthermore, tyrosinase enzymes can mediate the oxidative coupling between tyrosine residues in proteins and thiol-containing molecules like dithiothreitol (B142953) (DTT), effectively introducing a free thiol group. nih.gov The gut microbiota also possesses a vast enzymatic arsenal (B13267) capable of transforming various compounds, indicating a rich source for novel biocatalysts. acs.org These examples suggest that engineered enzymes could be developed for the specific and sustainable synthesis of complex aromatic thiols.

Optimization of Reaction Conditions in Complex Synthetic Pathways

The efficiency and selectivity of the synthetic routes to this compound are highly dependent on the reaction conditions.

Influence of Solvents and Temperature on Reaction Efficiency and Selectivity

The choice of solvent and reaction temperature can dramatically impact reaction outcomes, including yield and purity. researchgate.net In the synthesis of diaryl ethers via Ullmann coupling, polar aprotic solvents like N-methylpyrrolidinone (NMP) or dimethylformamide (DMF) are often effective. For instance, the reaction of electron-deficient aryl bromides with phenols can proceed at a relatively mild temperature of 70°C in NMP, even without a copper catalyst when a strong base like cesium carbonate is used. umass.edu However, in less polar solvents like toluene, the catalyst becomes essential. umass.edu

Temperature also plays a critical role. While higher temperatures can increase reaction rates, they can also lead to lower yields due to side reactions or product decomposition. researchgate.net In one study on diarylmethyl thioether synthesis, increasing the temperature from room temperature to 50°C resulted in a lower yield, while decreasing it to 0°C significantly slowed the reaction rate. rsc.org This demonstrates the need to carefully balance reaction kinetics and product stability through temperature control.

Effect of Solvent and Temperature on Reaction Yield umass.eduresearchgate.net
ReactionSolventTemperature (°C)Yield (%)Reference
Diaryl Ether FormationNMP70High (Catalyst-free for activated substrates) umass.edu
Diaryl Ether FormationToluene-Requires catalyst umass.edu
Selenocyanate SynthesisDMSO40Optimized Yield researchgate.net
Selenocyanate SynthesisDMF4047 researchgate.net
Selenocyanate SynthesisWater, Acetonitrile, THF, Toluene40Unsuitable researchgate.net
Selenocyanate SynthesisDMSO55Lower Yield researchgate.net

Role of Catalysts and Co-catalysts in Enhancing Reaction Rates and Yields

The formation of the diaryl ether or thioether linkage in compounds like this compound typically proceeds via nucleophilic aromatic substitution or, more commonly, a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation. wikipedia.org The success of these reactions is highly dependent on the catalytic system employed, which includes a base and often a transition metal catalyst, to enhance reaction rates and improve yields.

Potassium Carbonate and Other Bases

Bases play a crucial role in the synthesis of ethers and thioethers by deprotonating the nucleophile (a phenol or thiol), thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is widely utilized as a mild, inexpensive, and environmentally friendly base in many organic syntheses, including the formation of ether linkages. scispace.comresearchgate.netresearchgate.net It is effective in creating the necessary alkoxide or thiolate anion for the subsequent coupling reaction. vedantu.com Research has shown that K₂CO₃, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), can efficiently facilitate the synthesis of various ethers from phenols and alkyl or aryl halides. pnu.ac.ir

In the context of copper-catalyzed diaryl ether synthesis, the choice of base is critical. While potassium carbonate is a common choice, other bases such as potassium phosphate (B84403) and cesium carbonate have also proven to be highly effective, sometimes providing superior results depending on the specific substrates and reaction conditions. beilstein-journals.orgnih.govresearchgate.netjsynthchem.com Cesium carbonate, for instance, has been successfully used in conjunction with copper catalysts for the coupling of electron-rich aryl bromides and phenols. researchgate.netcolab.ws

Table 1: Comparison of Bases in Diaryl Ether Synthesis

BaseTypical SolventKey AdvantagesReference
Potassium Carbonate (K₂CO₃)DMSO, DMFMild, low cost, eco-friendly. scispace.comresearchgate.net researchgate.netpnu.ac.ir
Potassium Phosphate (K₃PO₄)AcetonitrileEffective for electron-rich substrates, does not require drying agents. nih.gov beilstein-journals.orgnih.gov
Cesium Carbonate (Cs₂CO₃)NMP, TolueneHighly effective, particularly with electron-rich phenols and aryl bromides. researchgate.net researchgate.netcolab.ws
Triethylamine (Et₃N)DMFReduced sensitivity to moisture compared to inorganic bases. jsynthchem.comjsynthchem.com jsynthchem.comjsynthchem.com

Copper Oxide/Cupric Salt and Lewis Acids

The Ullmann condensation is a cornerstone reaction for forming C-O and C-S bonds in diaryl compounds and traditionally required harsh conditions with stoichiometric amounts of copper powder. wikipedia.orgnih.gov Modern methodologies have significantly improved this reaction by using catalytic amounts of soluble copper salts, which function as Lewis acids. Copper(I) iodide (CuI) is a frequently used catalyst precursor in these reactions. wikipedia.orgjsynthchem.com

The catalytic cycle is believed to involve a copper(I) species that undergoes oxidative addition with the aryl halide. organic-chemistry.org The resulting organocopper intermediate then reacts with the deprotonated phenol or thiol to form the desired product and regenerate the catalyst. wikipedia.org The efficiency of these copper catalysts can be dramatically enhanced by the addition of ligands, which stabilize the copper complex and facilitate the catalytic cycle. A wide variety of ligands have been explored, including amino acids like N,N-dimethylglycine, and nitrogen-containing heterocycles such as phenanthroline. wikipedia.orgbeilstein-journals.orgnih.gov The combination of a copper(I) salt and a suitable ligand allows the reaction to proceed at much lower temperatures (e.g., 70-110 °C) and with greater functional group tolerance compared to the classical Ullmann conditions. nih.govunion.edu Recent advancements have also led to the development of highly efficient single-atom copper catalysts for S-arylation reactions. nih.gov

Table 2: Selected Copper Catalyst Systems for Ullmann-Type Couplings

Copper SourceLigandTypical SubstratesReference
Copper(I) iodide (CuI)N,N-DimethylglycineElectron-rich phenols and aryl bromides. nih.gov beilstein-journals.orgnih.gov
Copper(I) iodide (CuI)PhenanthrolineAnilines and aryl halides (Goldberg reaction). wikipedia.org wikipedia.org
Bromo(triphenylphosphine)copper(I)None (phosphine is the ligand)Electron-rich phenols and aryl bromides. researchgate.net researchgate.netcolab.ws
Copper(I) iodide (CuI)Cyclohexane-1,2-diamineAlkyl-aryl ether synthesis. union.edu union.edu

Monitoring Techniques for Reaction Progress and Byproduct Identification

To optimize reaction conditions, maximize yield, and ensure the purity of the final product, it is essential to monitor the reaction's progress and identify any byproducts formed. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are two of the most powerful and commonly employed analytical techniques for these purposes. researchgate.netnih.gov

NMR Spectroscopy

NMR spectroscopy is a versatile method for both qualitative and quantitative analysis of a reaction mixture. nih.govbeilstein-journals.org By taking samples at various time points, ¹H or ¹³C NMR can be used to track the disappearance of starting material signals and the concurrent appearance and increase of product signals. nih.govbeilstein-journals.org This allows for the determination of reaction kinetics and the point of reaction completion. For instance, in syntheses involving thiophenol precursors, NMR is used to confirm the structure of intermediates and the final product by analyzing chemical shifts, coupling constants, and integration values. nih.gov In-line NMR monitoring, especially when coupled with flow chemistry systems, provides real-time data on reaction conversion, enabling rapid optimization. magritek.comresearchgate.net

Table 3: Hypothetical ¹H NMR Monitoring Data for Synthesis

Time (hours)Reactant A Peak Integral (e.g., 7.5 ppm)Product Peak Integral (e.g., 7.2 ppm)% Conversion
01.000.000%
20.650.3535%
40.280.7272%
60.050.9595%
8<0.01>0.99>99%

HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable technique for analyzing complex reaction mixtures. HPLC separates the components based on their polarity and interaction with the stationary phase, providing distinct peaks for the starting materials, intermediates, the desired product, and any byproducts. The retention time (tR) is characteristic for each compound under specific chromatographic conditions. nih.govmdpi.com

Following separation by HPLC, the eluent is directed into the mass spectrometer, which ionizes the molecules and measures their mass-to-charge ratio (m/z). This provides definitive identification of each component. This is particularly crucial for identifying unexpected byproducts, such as those resulting from side reactions or the oxidation of thiol-containing compounds. acs.org For example, in the synthesis of a thiophenol precursor for a PET ligand, LC-MS was used to confirm the identity of the target compound, showing a specific retention time and the correct molecular ion peak. nih.gov

Table 4: Example HPLC-MS Data for Reaction Mixture Analysis

CompoundRetention Time (t_R, min)Observed m/z [M+H]⁺Identity
4-Chlorophenol3.8129.0Reactant
1-Bromo-4-mercaptobenzene4.5190.9Reactant
This compound6.2251.0Product
Bis(4-(4-chlorophenoxy)phenyl) disulfide8.1499.0Oxidative Byproduct

Chemical Reactivity and Reaction Mechanisms of 4 4 Chloro Phenoxy Benzenethiol

Reactivity of the Thiol Group (-SH)

The thiol group is the most reactive site on the 4-(4-chloro-phenoxy)-benzenethiol molecule, primarily due to the nucleophilicity and redox activity of the sulfur atom.

The sulfur atom of the thiol group possesses lone pairs of electrons, making it a potent nucleophile. As a soft nucleophile, it reacts readily with soft electrophiles. The thiolate anion (Ar-S⁻), formed by deprotonation of the thiol with a base, is an even stronger nucleophile. This property is fundamental to many of its characteristic reactions.

For instance, thiols are known to participate in deaminative coupling reactions with α-aminoesters and α-aminoacetonitriles. In these reactions, the substrate forms a diazo compound in situ, which then undergoes an S-H bond insertion with the thiophenol derivative, yielding α-thioaryl esters and nitriles. researchgate.net This process represents a valuable method for converting C(sp³)-N bonds into C(sp³)-S bonds under mild, transition-metal-free conditions. researchgate.net

The nucleophilicity of the thiol is also central to its role in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules. nih.gov

The thiol group is susceptible to oxidation, a reaction that can lead to several different products depending on the oxidizing agent and reaction conditions. A common oxidation pathway for thiophenols is the formation of a disulfide bridge. Electron-rich thiophenols are particularly easy to oxidize into their corresponding diphenyl disulfides. nih.gov This dimerization can occur under mild conditions, such as catalytic hydrogenation in a neutral medium intended to reduce another functional group on the molecule. nih.gov

Stronger oxidizing agents can further oxidize the thiol group to higher oxidation states, such as sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H).

Conversely, the corresponding sulfonyl chloride (4-(4-chloro-phenoxy)-benzenesulfonyl chloride) can be reduced to form this compound. A general and effective method for this transformation involves the use of zinc dust and sulfuric acid, which is particularly suitable for sulfonyl chlorides that lack other reducible groups like nitro functions. orgsyn.org

The nucleophilic nature of the thiol group is widely exploited for the synthesis of various sulfur-containing derivatives, most notably thioethers (sulfides). Thioethers are prevalent in many pharmaceuticals and natural products. nih.gov

A primary method for thioether synthesis is the reductive coupling of tosylhydrazones with thiols. rsc.org Another approach involves the direct coupling of carboxylic acids with thiols. researchgate.net Additionally, modern photochemical methods allow for the synthesis of aryl alkyl thioethers from aryl chlorides and a sulfur source under mild, organocatalytic conditions, avoiding the direct use of often disagreeable thiols. nih.gov

The table below summarizes various synthetic routes to thioethers, which are applicable starting from this compound.

Reactants Reaction Type Key Features Reference
Thiol + TosylhydrazoneReductive CouplingMetal-free conditions rsc.org
Thiol + Carboxylic AcidDecarboxylative CouplingBroad substrate scope, including bioactive molecules researchgate.net
Aryl Chloride + Alcohol + Sulfur SourcePhotochemical OrganocatalysisThiol-free, mild conditions, uses a sulfur surrogate nih.gov
Thiol + α-AminoesterDeaminative CouplingTransition-metal-free S-H bond insertion researchgate.net

Sulfonyl compounds, such as sulfonyl chlorides, are also key derivatives. They can be synthesized from the thiol via oxidation and chlorination or serve as precursors to the thiol through reduction. orgsyn.org The interconversion between these sulfur derivatives highlights the versatility of the thiol group in organic synthesis.

Reactivity of the Chlorophenoxy Moiety

The chlorophenoxy portion of the molecule consists of a 4-chlorophenyl group linked to a benzenethiol (B1682325) ring via an ether oxygen. Its reactivity is centered on the two aromatic rings.

The chlorine atom on the phenoxy ring is a leaving group that can be displaced via nucleophilic aromatic substitution (SɴAr). However, SɴAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the ether oxygen is an activating group, making standard SɴAr difficult.

Nonetheless, under specific conditions, such as photochemical organocatalysis, even unactivated aryl chlorides can undergo substitution. For example, a protocol using an indole (B1671886) thiolate organocatalyst and 405 nm light can activate aryl chlorides for single-electron transfer, leading to the formation of radicals that can be trapped by a sulfur source to form thioethers. nih.gov This demonstrates that the chlorine atom can be a site for reaction, enabling further functionalization.

The phenoxy ring is highly susceptible to electrophilic aromatic substitution. The ether oxygen atom is a strongly activating group, donating pi electron density into the aromatic ring. wikipedia.org This enhanced nucleophilicity directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkage. Since the para position is already occupied by the chlorine atom, electrophilic attack will preferentially occur at the two ortho positions (positions 2 and 6 of the phenoxy ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.org The strong activation provided by the oxygen means that these reactions, such as chlorination and bromination, can proceed readily, sometimes leading to polysubstitution if not carefully controlled. wikipedia.org The reactivity of this ring allows for the introduction of a wide variety of functional groups, further modifying the compound's structure and properties.

Intramolecular and Intermolecular Reactions

The structure of this compound allows for both internal ring-closing reactions and reactions between separate molecules. These transformations are key to synthesizing more complex chemical structures.

Cyclization Reactions to Form Heterocyclic Systems

The diaryl ether sulfide (B99878) backbone of this compound makes it a suitable precursor for intramolecular cyclization to form sulfur-containing tricyclic heterocycles, most notably phenoxathiin (B166618) derivatives. Phenoxathiins are an important class of compounds investigated for their optical properties and biological activities. rsc.org

The synthesis of phenoxathiins from diaryl ether precursors typically proceeds through a two-step approach that involves an initial intermolecular reaction followed by an intramolecular cyclization. A common strategy is the transition metal-mediated thioarylation of phenols, followed by a C–O bond-forming cyclization. rsc.org For a molecule like this compound, a related intramolecular cyclization can be envisioned. This type of reaction, often referred to as a cyclodehydrogenation or Friedel-Crafts-type alkylation, would involve the formation of a new carbon-sulfur bond. The reaction typically requires a catalyst, such as a strong acid or a Lewis acid, to activate the aromatic ring for electrophilic attack by the sulfur atom.

Another established method for forming phenoxathiins is the copper-catalyzed intramolecular C-S coupling of a suitable precursor, such as a 2-halodiaryl sulfide. While this compound itself does not possess the required halide in the ortho position for a direct Ullmann-type cyclization, its derivatives can be designed for such transformations. For instance, a biaryl sulfide can undergo cyclization to a phenoxathiin using a copper(I) catalyst in a solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. rsc.org

Table 1: Illustrative Conditions for Phenoxathiin Synthesis via Intramolecular Cyclization This table presents generalized conditions for the cyclization of biaryl sulfides to phenoxathiins, which is a potential reaction pathway for derivatives of this compound.

Starting MaterialCatalyst/ReagentSolventTemperatureReference
Biaryl sulfideCopper(I) thiophene-2-carboxylateN,N-Dimethylacetamide (DMAc)100 °C rsc.org
Diaryl ethersAluminum chloride (AlCl3)- (Harsh conditions)High rsc.org

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Kinetic studies and the characterization of intermediates provide deep insights into the reaction pathways.

Kinetic Studies for Reaction Pathway Elucidation (e.g., SNAr reaction kinetics involving biothiols)

The thiolate anion derived from this compound is a potent nucleophile and can participate in Nucleophilic Aromatic Substitution (SNAr) reactions. Kinetic studies on analogous SNAr reactions involving other biothiols provide a framework for understanding its reactivity. nih.govdoaj.org These reactions are typically second-order, with the rate being first-order in both the aromatic substrate and the thiolate anion. rsc.org

The mechanism is generally a stepwise process (SNArstpw) involving the formation of a high-energy intermediate. nih.govnih.gov The elucidation of the reaction mechanism and the rate-determining step (RDS) is often achieved through Brönsted-type plots, which correlate the reaction rate with the pKa of the nucleophile. nih.govnih.gov The Brönsted coefficient (βnuc) derived from these plots gives insight into the transition state structure. For SNAr reactions, βnuc values around 0.5 are often interpreted as the formation of the intermediate (the nucleophilic attack) being the rate-determining step. nih.gov Kinetic studies suggest that for many reactions of biothiols with electrophiles like 1-chloro-2,4-dinitrobenzene, the mechanism may be on the borderline between a concerted and a stepwise pathway. nih.govdoaj.orgnih.gov

Table 2: Example Brönsted-Type Slopes (βnuc) for SNAr Reactions of Thiols This table shows kinetic data for related biothiols, illustrating the values used to elucidate reaction mechanisms.

ElectrophileNucleophile Seriesβnuc ValueInferred Mechanism/RDSReference
1-Chloro-2,4-dinitrobenzene (ClDNB)Biothiols0.29Borderline between concerted and stepwise nih.gov
1-Fluoro-2,4-dinitrobenzene (FDNB)Biothiols0.26Borderline between concerted and stepwise nih.gov
2-Chloro-5-nitropyrimidineAmines (Sulfapyridine and Sulfacetamide)0.20-0.25Concerted mechanism suggested nih.gov

Role of Intermediates and Transition States in Reaction Mechanisms

The cornerstone of the SNAr mechanism is the formation of an anionic σ-adduct known as a Meisenheimer complex. acsgcipr.orgwikipedia.org This intermediate is formed when the nucleophile (the thiolate anion) attacks the carbon atom bearing the leaving group on the aromatic ring, temporarily breaking the ring's aromaticity. nih.govacsgcipr.org

The general SNAr mechanism proceeds in two steps:

Formation of the Meisenheimer Complex: The nucleophilic attack of the thiolate on the electrophilic aromatic ring forms the Meisenheimer complex. This step is typically, but not always, the slow, rate-determining step. nih.gov

Expulsion of the Leaving Group: The complex then rearomatizes by expelling the leaving group, yielding the final substitution product. nih.gov

The stability of the Meisenheimer complex is a critical factor. It is stabilized by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org In some cases, particularly with less-activated aromatic systems, the Meisenheimer complex may not be a true, stable intermediate but rather a transition state on the reaction coordinate. researchgate.netresearchgate.net For reactions involving protonated nucleophiles, the mechanism can be more complex, involving a zwitterionic intermediate and potential base-catalyzed deprotonation steps. nih.gov

Hydrogen Bonding Interactions and Solvent Effects on Reaction Pathways

Solvent choice and specific molecular interactions like hydrogen bonding play a profound role in the kinetics and mechanism of reactions involving this compound.

Solvent Effects: The rate of SNAr reactions is highly dependent on the solvent. Polar aprotic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO) are known to significantly accelerate these reactions. acsgcipr.orgnih.gov This is because they are poor solvators of the anionic nucleophile (thiolate), leaving it "naked" and highly reactive. acsgcipr.org In contrast, polar protic solvents (like water or alcohols) can form strong hydrogen bonds with the anionic nucleophile, stabilizing it and thus reducing its nucleophilicity and slowing the reaction rate. libretexts.org

Hydrogen Bonding: Intramolecular hydrogen bonding can play a significant role, especially in related molecules that contain additional functional groups. In studies of biothiols that also contain amine or enol groups, an amine-enol equilibrium stabilized by a hydrogen bond was found to be a key factor controlling the nucleophilic attack. nih.govdoaj.org This intramolecular hydrogen bonding can stabilize the intermediate species in the reaction pathway, enhancing the nucleophilic strength. nih.govdoaj.orgnih.gov While this compound itself does not have such groups for intramolecular H-bonding, its interactions with protic solvents or other reagents via intermolecular hydrogen bonding can still influence its reactivity.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The molecular framework of 4-(4-Chloro-phenoxy)-benzenethiol serves as a foundational unit in the multi-step synthesis of more complex chemical structures. Its bifunctional nature, possessing both a nucleophilic thiol and an aromatic system that can be further modified, allows it to be integrated into sophisticated molecular designs.

Precursor for the Synthesis of Novel Molecular Architectures

As a precursor, this compound and its derivatives are instrumental in building complex heterocyclic systems and other novel architectures. The presence of the 4-chlorophenoxy moiety provides a stable backbone while the thiol group offers a reactive site for elaboration. For instance, related structures like 4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol are employed as foundational building blocks in the creation of diverse chemical libraries for research in drug discovery and materials science. The synthesis of such complex triazoles often begins with precursors derived from 4-chlorophenol (B41353), highlighting the importance of the 4-chlorophenoxy group in constructing these advanced molecular frameworks.

Intermediate in the Formation of Substituted Aromatic Compounds with Diverse Functionalities

The thiol group of this compound is a key functional handle that allows it to act as an intermediate in a variety of chemical transformations, leading to a wide range of substituted aromatic compounds. Thiophenols are well-established intermediates for creating carbon-sulfur bonds, a common linkage in many biologically active molecules and functional materials.

Research has demonstrated the synthesis of complex thioethers through the coupling of thiols with other molecules. rsc.org For example, a general metal-free reductive coupling method has been developed for reacting thiols with tosylhydrazones to produce substituted thioethers. rsc.org While this study does not use the exact title compound, it establishes a clear pathway where a substituted benzenethiol (B1682325) like this compound could be reacted to form compounds such as (4-chlorophenoxy)phenyl-aryl-sulfanes.

Furthermore, the synthesis of thiophenol precursors is critical for creating advanced medical imaging agents. An improved synthesis for N-(4-chloro-3-mercaptophenyl)picolinamide, a key precursor for a metabotropic glutamate (B1630785) receptor 4 (mGluR4) PET ligand, underscores the importance of substituted thiophenols in medicinal chemistry. nih.gov This multi-step synthesis, starting from 1-chloro-4-nitrobenzene, results in a complex mercapto-picolinamide derivative, showcasing how the strategic placement of chloro and thiol groups on an aromatic ring is essential for building highly functionalized molecules. nih.gov

The versatility of the phenol-to-thiophenol conversion is another relevant synthetic strategy. Phenols can be transformed into the corresponding thiophenols via a multi-step process involving the formation and rearrangement of O-aryl dialkylthiocarbamates, a method known as the Newman-Kwart rearrangement. researchgate.net This provides a viable route to synthesize this compound from its corresponding phenol (B47542), 4-(4-Chloro-phenoxy)-phenol.

The following table summarizes representative reactions where thiophenol derivatives are used as intermediates.

Starting Material(s)Reagents/ConditionsProductResearch Focus
Aldehyde/Ketone Tosylhydrazones, ThiophenolsK₃PO₄, DMSO, 80 °CSubstituted ThioethersMetal-free C-S bond formation rsc.org
1-chloro-4-nitrobenzeneMultiple stepsN-(4-chloro-3-mercaptophenyl)picolinamideSynthesis of PET ligand precursors nih.gov
Phenols, Dialkylthiocarbamoyl chlorideBase, then heat (Newman-Kwart Rearrangement)S-Aryl dialkylthiocarbamates (precursor to thiophenols)Conversion of phenols to thiophenols researchgate.net
4-hydroxy-1-methylindole, various reagentsMultiple stepsThiophenyl flavonoidsSynthesis of new antimicrobial agents nih.gov

Role in Polymer Chemistry and Functional Materials Development

The unique properties of this compound also lend themselves to applications in polymer science, where it can be incorporated into polymer backbones or used to modify polymer properties.

Monomer in Polymerization Reactions (e.g., poly(thioethers) derived from benzenedithiols)

Poly(thioether)s are a class of polymers known for their high refractive index, good thermal stability, and resistance to solvents. They are often synthesized through the polymerization of dithiols with various co-monomers. Although this compound is a monothiol, it could be chemically converted into a dithiol derivative, for example, by introducing a second thiol group onto one of the aromatic rings. Such a dithiol monomer could then undergo polymerization reactions, such as polycondensation or addition reactions with dienes or diynes, to form high-performance poly(thioether)s. The 4-chlorophenoxy side group would be incorporated into the polymer structure, influencing its final properties.

Development of Functional Polymeric Materials with Tunable Properties

The incorporation of the this compound moiety into a polymer chain can be used to develop functional materials with specific, tunable properties. The polar chlorine atom and the ether linkage can enhance adhesion, modify solubility, and affect the thermal properties of the resulting polymer. Related compounds containing the 4-chlorophenoxy group have been noted for their utility in the development of specialty polymers. By carefully selecting co-monomers and polymerization methods, materials with tailored refractive indices, dielectric constants, or affinities for specific surfaces could be designed.

Application in Catalysis Research

The structural elements of this compound are relevant to catalysis research, particularly in the study of dehalogenation reactions. Chlorinated aromatic compounds are common environmental pollutants, and catalytic methods for their degradation are of significant interest.

Research into the catalytic hydrodechlorination (HDC) of 4-chlorophenol provides a strong model for the potential role of this compound in this field. mdpi.com Studies have shown that palladium-based catalysts, often supported on materials like alumina (B75360) or graphene, are effective for cleaving the carbon-chlorine bond in 4-chlorophenol. mdpi.com The process involves using a hydrogen source to catalytically replace the chlorine atom with a hydrogen atom, thus reducing the compound's toxicity. mdpi.com

Given its structure, this compound could serve as a model substrate in such catalytic studies to investigate the selectivity of C-Cl bond cleavage in the presence of other functional groups, such as the ether linkage and the thiol group. Understanding how these catalysts interact with the molecule without cleaving the diaryl ether bond is crucial for designing selective dehalogenation processes for more complex, polychlorinated aromatic ethers.

The table below details a representative catalytic system studied for a related compound.

Target PollutantCatalystSupport MaterialKey Finding
4-Chlorophenol (4-CP)Palladium (Pd)Alumina (Al₂O₃), Graphene Oxide (GO), Reduced Graphene Oxide (rGO)Effective hydrodechlorination (HDC) to reduce toxicity under mild conditions mdpi.com

Role in CO2 Conversion and Other Green Chemistry Processes:The role of this compound as a component in catalytic systems for CO2 conversion or other green chemistry applications is not described in the accessible scientific literature.

While general information on related compounds, such as chlorothiophenols and phenoxy-benzenethiols, exists, the strict requirement to focus solely on "this compound" and adhere to the specified outline cannot be fulfilled based on the current body of scientific and technical information. The absence of this compound in literature dedicated to advanced catalytic applications prevents the creation of a scientifically accurate and informative article as requested.

Therefore, the generation of an article with the specified structure and content is not possible at this time due to the lack of foundational research and published findings on "this compound" in the requested fields of application.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways for 4-(4-Chloro-phenoxy)-benzenethiol

The synthesis of diaryl thioethers, including this compound, has traditionally relied on methods that are now being challenged by the principles of green chemistry. A significant research thrust is the move away from odorous and air-sensitive thiols, which are prone to oxidation into disulfides. mdpi.comresearchgate.net

Emerging strategies focus on the use of odorless, stable, and low-cost thiol surrogates. mdpi.com Xanthates, for instance, have been identified as attractive sulfurizing agents that can react with aryl halides to form thioethers under transition-metal-free and base-free conditions. mdpi.comresearchgate.net These reagents are readily prepared from inexpensive alcohols and carbon disulfide. researchgate.net

Another innovative approach involves the activation of different functional groups to form the critical carbon-sulfur bond. Researchers have developed copper-catalyzed, one-pot methods that utilize elemental sulfur (S₈) by activating C-O bonds in phenolic esters. thieme-connect.com This strategy avoids the direct use of thiols and can be performed in greener solvents like polyethylene (B3416737) glycol. thieme-connect.com Similarly, novel methods for the transformation of aryl alcohols into thioethers have been reported, proceeding via the selective cleavage and functionalization of the C(aryl)-C(OH) bond using molecular oxygen (O₂) as a benign oxidant. nih.gov

Furthermore, the development of mild and general methods for C-S bond formation through direct C-H bond functionalization and decarboxylative reactions represents a significant step forward. nih.gov These approaches offer higher atom economy and provide more effective synthetic routes to complex sulfur-containing compounds. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in chemical synthesis. For molecules like this compound, advanced computational modeling is poised to accelerate discovery and rationalize complex chemical phenomena. By combining experimental measurements with computational modeling, researchers can gain deep mechanistic insights into C-S bond formation. chemrxiv.org For example, this dual approach has been used to identify key electrophilic intermediates in novel electrocatalytic routes. chemrxiv.org

A significant emerging paradigm is the use of supervised machine learning to predict reaction outcomes with high accuracy. chemrxiv.org Instead of relying solely on chemical intuition, models can be trained on existing reaction data to forecast the yield of new reactions. chemrxiv.org This allows chemists to prioritize experiments on the most promising candidates. To make these predictions actionable, interpretable machine learning algorithms are being developed. One such algorithm, PIXIE (Predictive Insights and Xplainability for Informed chemical space Exploration), can generate heat maps that visualize how different molecular substructures influence the predicted yield, providing a powerful tool for the rational design of new molecules. chemrxiv.org

These predictive models can be applied to various aspects of synthesis, from catalyst selection to substrate scope evaluation, thereby minimizing resource expenditure and accelerating the development of materials with desired properties.

Development of Environmentally Benign Chemical Processes and Catalytic Systems

The principles of green chemistry are central to the future of chemical manufacturing. Research is intensely focused on developing catalytic systems and processes that minimize environmental impact. For the synthesis of diaryl thioethers, this involves moving beyond traditional metal catalysts and harsh conditions.

A promising avenue is the use of visible light as a clean and sustainable energy source. acs.orgresearchgate.net Photoredox catalysis enables C-S bond formation under exceptionally mild conditions, often at room temperature, thereby reducing energy consumption. acs.org Significantly, some of these photochemical protocols are organocatalytic, using readily available organic molecules instead of transition metals to catalyze the reaction, which further enhances the green credentials of the synthesis. nih.gov

Metal-free catalytic systems are also gaining prominence. One novel method employs an ionic liquid, [DBUH][OAc], which functions as both the catalyst and the solvent for the coupling of aryl halides with carbon disulfide, delivering diaryl thioethers in a solvent-free process. rsc.org The reusability of the ionic liquid adds to the sustainability of this approach. rsc.org Electrocatalysis represents another frontier, offering a green route to C-S bonds by using electricity to drive the coupling of abundant and simple precursors like CO₂ and sulfite (B76179) ions (SO₃²⁻). chemrxiv.org The use of common oxidants like O₂ and green solvents such as water or polyethylene glycol are further examples of how the field is evolving toward more sustainable practices. thieme-connect.comnih.gov

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

The convergence of high-throughput experimentation (HTE), automation, and data science is creating a new paradigm for chemical discovery. A major obstacle in the digitalization of organic synthesis has been the lack of large, high-quality datasets. uni-muenster.de To address this, researchers are developing smart screening technologies and automated platforms to rapidly perform numerous experiments, generating vast amounts of data on reaction performance, substrate tolerance, and condition sensitivity. uni-muenster.de

This data provides the foundation for powerful machine learning models. Data-driven approaches are being used to accelerate the discovery of novel catalysts and reactions. uni-muenster.dechemrxiv.org For instance, a "recommender system" can suggest new catalyst compositions by balancing the exploration of unknown options with the exploitation of known high-performing ones. chemrxiv.org These systems can also employ meta-learning to identify serendipitous discoveries—unexpectedly effective catalysts or reaction conditions that might have been overlooked in a traditional research workflow. chemrxiv.org

By integrating predictive machine learning models with HTE, a closed-loop system of design, testing, and learning can be established. An algorithm can predict promising molecular candidates, which are then synthesized and tested via an automated platform. chemrxiv.org The results are fed back into the model to refine its predictions, creating a virtuous cycle that dramatically accelerates the pace of discovery and optimization for target molecules like this compound. chemrxiv.orguni-muenster.de

Q & A

Basic: What are the recommended methods for synthesizing 4-(4-Chloro-phenoxy)-benzenethiol, and how can reaction conditions be optimized?

Answer:
The synthesis of benzenethiol derivatives often involves the Sonogashira coupling reaction , a palladium-catalyzed cross-coupling between aryl halides and terminal alkynes. For example, 4-((4-nitrophenyl)ethynyl)benzenethiol was synthesized via this method, followed by electrochemical reduction to yield hydroxylamine derivatives . Key optimization parameters include:

  • Catalyst system : Use Pd(PPh₃)₄/CuI for efficient coupling.
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
  • Temperature : Room temperature to 80°C, depending on substrate reactivity.
    Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:
A multi-spectral approach is required:

  • Elemental analysis : Confirm C, H, N, S, and Cl stoichiometry .
  • UV-Vis spectroscopy : Detect π→π* transitions in aromatic systems (e.g., absorbance peaks near 250–300 nm) .
  • FTIR : Identify S-H stretches (~2550 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm), and thiol protons are often absent due to exchange broadening .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., [M]⁺ or [M-H]⁻) and fragmentation patterns validate the structure .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods to minimize inhalation exposure. The occupational exposure limit (OEL) for benzenethiol derivatives is 2 mg/m³ (8-hour TWA) .
  • Storage : Keep in sealed, light-resistant containers at 2–8°C, away from oxidizing agents and food products .
  • Toxicity : Acute oral LD₅₀ in rats is 42.6 mg/kg; prioritize immediate decontamination of spills with alkaline solutions (e.g., 10% NaHCO₃) .

Advanced: How can density functional theory (DFT) elucidate the adsorption behavior of this compound on metal surfaces?

Answer:
DFT studies on benzenethiol adsorption on Au(111) reveal a multi-step mechanism:

Physisorption : Weak interaction (~0.07 eV) via van der Waals forces .

Dissociative adsorption : Thiol dissociation into thiolate and H atoms (energy cost: +0.22 eV) .

Hydrogen desorption : Exothermic H₂ release (-0.42 eV/atom) stabilizes the system, making overall adsorption favorable (-0.20 eV) .
Methodological steps :

  • Model the Au(111) surface using a slab geometry.
  • Apply hybrid functionals (e.g., B3LYP) for accurate electron correlation.
  • Calculate adsorption energies using counterpoise correction to minimize basis set superposition errors .

Advanced: How can electrochemical methods be applied to study the redox properties of this compound derivatives?

Answer:
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are key:

  • Reduction of nitro groups : Electrochemical reduction of 4-nitrothiophenol monolayers on gold electrodes occurs at ~-0.4 V (vs. Ag/AgCl), forming hydroxylamine intermediates .
  • Surface modification : Self-assembled monolayers (SAMs) of benzenethiols on Au electrodes enhance electron transfer kinetics. Use 0.1 M H₂SO₄ as the electrolyte and scan rates of 50–200 mV/s to assess reversibility .
  • Data interpretation : Peak separation (ΔEp > 59 mV) indicates quasi-reversible behavior, while peak current ratios (ipa/ipc) reveal adsorption effects .

Advanced: What experimental design is recommended for evaluating the antibacterial activity of this compound derivatives?

Answer:
Follow the disk diffusion assay protocol:

Bacterial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models .

Compound preparation : Dissolve derivatives in DMSO (≤1% v/v) to ensure solubility.

Agar plates : Inoculate Mueller-Hinton agar with 1.5×10⁸ CFU/mL bacterial suspension.

Zones of inhibition : Apply 10 µL of 100 µg/mL compound solution to sterile disks. Measure inhibition zones after 24-hour incubation at 37°C .

Controls : Include gentamicin (positive) and DMSO (negative).

Statistical analysis : Use ANOVA to compare activity across derivatives (p < 0.05) .

Advanced: How do structural modifications of this compound impact its corrosion inhibition efficiency?

Answer:
Derivatives with electron-donating groups (e.g., -NH₂, -OCH₃) enhance inhibition by strengthening adsorption on metal surfaces:

  • Potentiodynamic polarization : Measure corrosion current density (icorr) in 1 M HCl. A 50 ppm solution of 2-((4-(dimethylamino)benzylidene)amino)benzenethiol reduced icorr by 85% in carbon steel .
  • Adsorption isotherms : Fit data to Langmuir models to calculate Gibbs free energy (ΔG°ads < -20 kJ/mol indicates chemisorption) .
  • Surface analysis : Use SEM/EDS to confirm inhibitor film formation on steel .

Advanced: What computational strategies are used to predict the metabolic pathways of this compound in biological systems?

Answer:

  • In silico metabolism prediction : Tools like GLORY or Meteor predict S-methylation (forming methylphenylsulphide) and subsequent oxidation to sulphoxide/sulphone metabolites .
  • Quantum mechanical calculations : Optimize metabolite geometries at the B3LYP/6-31G* level to assess stability.
  • MD simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify binding sites .

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